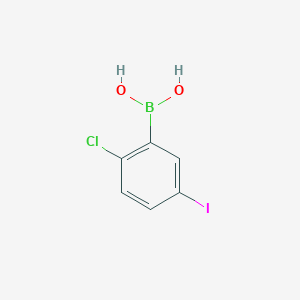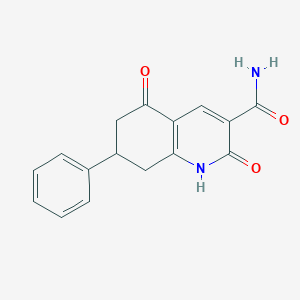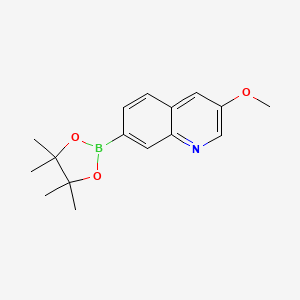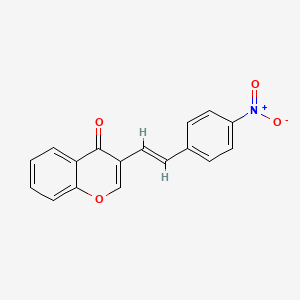
(2-Chloro-5-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, which can significantly influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-5-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
(2-Chloro-5-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the chlorine and iodine substituents, making it less reactive in certain cross-coupling reactions.
(2-Bromo-5-chlorophenyl)boronic Acid: Similar structure but with a bromine substituent instead of iodine, which can affect its reactivity and selectivity.
(2-Chloro-5-fluorophenyl)boronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity.
Uniqueness: The presence of both chlorine and iodine substituents in (2-Chloro-5-iodophenyl)boronic acid provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C6H5BClIO2 |
|---|---|
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
(2-chloro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H |
Clé InChI |
KEUZOBFQHMXHGY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)I)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)







